

Addressing off-target effects of CAS 85169-28-4

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Compound of Interest

Compound Name: *Einecs 285-971-0*

Cat. No.: *B15183653*

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Note on Provided CAS Number

Initial searches for the compound associated with CAS number 85169-28-4 did not yield sufficient public data to create a detailed technical support guide. To provide a valuable and relevant resource on addressing off-target effects, this guide focuses on Dasatinib (CAS 302962-49-8), a well-characterized multi-kinase inhibitor with an extensive and well-documented off-target profile. The principles and methods described here are broadly applicable to the study of other kinase inhibitors.

Technical Support Center: Addressing Off-Target Effects of Dasatinib

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate the off-target effects of the multi-kinase inhibitor, Dasatinib.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with Dasatinib, potentially due to its off-target activities.

Question: I'm observing a cellular phenotype (e.g., apoptosis, differentiation) that is inconsistent with the known function of the primary target, BCR-ABL. Could this be an off-target effect?

Answer:

Yes, this is a strong possibility. Dasatinib is a potent inhibitor of numerous kinases beyond BCR-ABL, most notably the SRC family kinases (SFKs), c-KIT, PDGFR α/β , and ephrin receptors.[1][2] An unexpected phenotype often arises from the inhibition of one or more of these off-target kinases.

Troubleshooting Steps:

- **Review the Kinome Profile:** Compare your observed phenotype with the known functions of prominent Dasatinib off-targets (see Table 1). For example, SRC family kinases are involved in a wide array of cellular processes, including survival, adhesion, and migration.
- **Use a More Selective Inhibitor:** As a control, treat your cells with a more selective BCR-ABL inhibitor, such as Imatinib or Nilotinib, that has a different off-target profile.[3] If the unexpected phenotype is absent with these inhibitors, it strongly suggests a Dasatinib-specific off-target effect.
- **Rescue Experiment:** If you hypothesize that the effect is due to inhibition of a specific off-target (e.g., SRC), attempt to "rescue" the phenotype by expressing a drug-resistant mutant of that kinase or by activating a downstream component of its signaling pathway.
- **Validate Target Engagement:** Perform an experiment to confirm that Dasatinib is engaging the suspected off-target kinase in your specific cellular model (see Experimental Protocols section).

Question: My results with Dasatinib vary significantly across different cell lines, even though they all express the intended target. Why is this happening?

Answer:

This variability is likely due to differences in the expression levels and functional importance of Dasatinib's off-target kinases in each cell line. A cell line that heavily relies on SRC family kinase signaling for survival, for instance, will be more sensitive to Dasatinib's off-target effects than one that does not.[1]

Troubleshooting Steps:

- **Characterize Off-Target Expression:** Perform proteomic or transcriptomic analysis (e.g., Western blot, RNA-seq) on your panel of cell lines to quantify the expression levels of key Dasatinib off-targets (SRC, LCK, YES, c-KIT, PDGFR).
- **Correlate Sensitivity with Off-Target Expression:** Analyze whether the sensitivity to Dasatinib (e.g., IC₅₀ for cell viability) correlates with the expression level of a particular off-target kinase. This can help identify the key off-target driving the phenotypic differences.
- **Consult Databases:** Utilize resources like the Genomics of Drug Sensitivity in Cancer (GDSC) database to check the reported sensitivity of your cell lines to Dasatinib and other SRC inhibitors.^[4]

Question: I'm observing cell toxicity at concentrations where the primary target should not be fully inhibited. Is this due to off-target effects?

Answer:

This is a common scenario and is often attributable to off-target toxicity. Dasatinib inhibits several kinases that are critical for normal cell function with potencies similar to or greater than its inhibition of BCR-ABL (see Table 1). The cumulative inhibition of multiple essential kinases can lead to cytotoxicity.

Troubleshooting Steps:

- **Dose-Response Curve Analysis:** Carefully analyze the dose-response curve. A steep curve or a curve with multiple inflection points may suggest that different targets are being inhibited at different concentration ranges.
- **Use Orthogonal Approaches:** Confirm the phenotype using non-pharmacological methods. For example, use siRNA or shRNA to knock down the primary target (BCR-ABL). If the toxicity observed with Dasatinib is significantly greater than with genetic knockdown of the primary target, it points to off-target effects.
- **Test Structurally Unrelated Inhibitors:** Compare the effects of Dasatinib with a structurally different inhibitor that targets the same primary kinase. If the toxicity profile differs, it is less likely to be an on-target effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended target of Dasatinib?

Dasatinib was developed as a second-generation tyrosine kinase inhibitor (TKI) to target the BCR-ABL fusion protein.^[5] It is highly effective against both wild-type BCR-ABL and most imatinib-resistant mutations, with the notable exception of the T315I mutation.^{[2][5]}

Q2: What are the major known off-targets of Dasatinib?

Dasatinib has a broad kinase inhibition profile. Besides BCR-ABL, its most potent off-targets include:

- SRC Family Kinases (SFKs): SRC, LCK, LYN, FYN, YES
- Receptor Tyrosine Kinases: c-KIT, PDGFR α , PDGFR β , DDR1, Ephrin receptors (EPHA2)
- Tec Family Kinases: TEC, BTK
- p38 MAPK^{[1][6]}

Q3: How can the off-target profile of Dasatinib be beneficial?

The broad specificity of Dasatinib can be therapeutically advantageous. For example, its inhibition of SRC family kinases contributes to its efficacy in certain leukemias and has shown potential in areas like bone metastasis.^[7] This polypharmacology is a key reason for its clinical activity in various cancers where its off-targets are key drivers.^[1]

Q4: What are the common adverse events associated with Dasatinib, and how do they relate to its off-target profile?

Many of Dasatinib's side effects are thought to be linked to its off-target activities. For instance:

- Pleural Effusion: May be linked to inhibition of SRC and PDGFR β .
- Immune System Modulation: Expansion of large granular lymphocytes (LGLs) has been observed, likely due to inhibition of SFKs like LCK in immune cells.^[8]

- **Bleeding Risk:** Can be associated with inhibition of PDGFR and SRC, which play roles in platelet function.

Q5: How can I experimentally validate a suspected off-target effect in my system?

Validating an off-target effect requires a multi-step approach, as illustrated in the workflow diagram below. Key methods include:

- **Biochemical Assays:** Use a kinome scan to profile the activity of your compound against a large panel of kinases.
- **Cell-Based Target Engagement:** Confirm that the drug binds to the suspected off-target in a cellular context using methods like the Cellular Thermal Shift Assay (CETSA) or phospho-protein specific antibodies for downstream signaling pathways.
- **Genetic Validation:** Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the suspected off-target gene and see if it phenocopies the effect of the drug.[\[9\]](#)

Data Presentation

Table 1: Comparative Inhibition Profile of Dasatinib

This table summarizes the inhibitory potency of Dasatinib against its primary target and selected major off-targets. Values are approximate and can vary based on the assay conditions.

Kinase Target	Target Family	Kd (nM)	Primary Function/Pathway
ABL1 (non-fused)	Tyrosine Kinase	<1	Cell differentiation, division, adhesion
BCR-ABL1	Fusion Tyrosine Kinase	<1	(On-Target) CML Pathogenesis
SRC	Tyrosine Kinase	~0.5 - 1	Cell adhesion, motility, proliferation
LCK	Tyrosine Kinase	~1 - 3	T-cell receptor signaling
YES	Tyrosine Kinase	~1	Growth factor signaling
c-KIT	Receptor Tyrosine Kinase	~5 - 15	Hematopoiesis, cell survival
PDGFR β	Receptor Tyrosine Kinase	~15 - 30	Cell growth, proliferation, angiogenesis
EPHA2	Receptor Tyrosine Kinase	~15	Developmental processes, cell positioning
p38 α (MAPK14)	Serine/Threonine Kinase	~50	Inflammatory response, stress signaling

Data compiled from various sources, including KINOMEScan® profiles and published literature.

[\[1\]](#)[\[10\]](#)

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify drug-target engagement in intact cells. It relies on the principle that a protein becomes more thermally stable when bound to a ligand (e.g., Dasatinib).

Objective: To determine if Dasatinib binds to a suspected off-target protein (e.g., SRC) in your cell model.

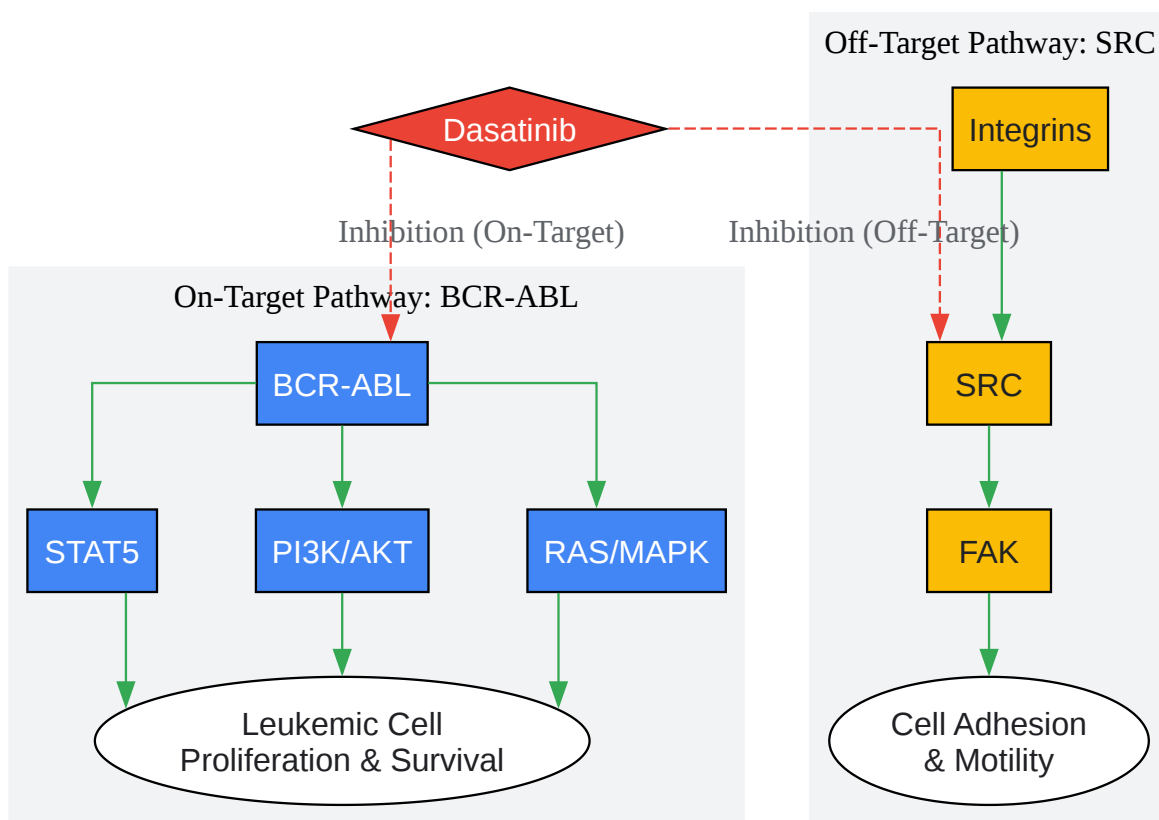
Methodology:

- Cell Culture and Treatment:
 - Culture your cells of interest to ~80% confluency.
 - Treat the cells with Dasatinib at various concentrations (e.g., 0, 10 nM, 100 nM, 1 μ M) and a vehicle control (e.g., DMSO) for 1-2 hours under normal culture conditions.
- Heating/Denaturation:
 - Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
 - Aliquot the cell suspension for each treatment condition into PCR tubes.
 - Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot per condition should be kept at room temperature as a non-heated control.
- Cell Lysis and Protein Separation:
 - Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
 - Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Protein Analysis (Western Blot):

- Carefully collect the supernatant (soluble fraction).
- Quantify the protein concentration.
- Analyze the amount of the specific target protein (e.g., SRC) remaining in the soluble fraction by Western blot using a specific antibody. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control.
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature.
 - A shift in the melting curve to a higher temperature in the Dasatinib-treated samples compared to the vehicle control indicates target engagement.

Visualizations

Signaling Pathways



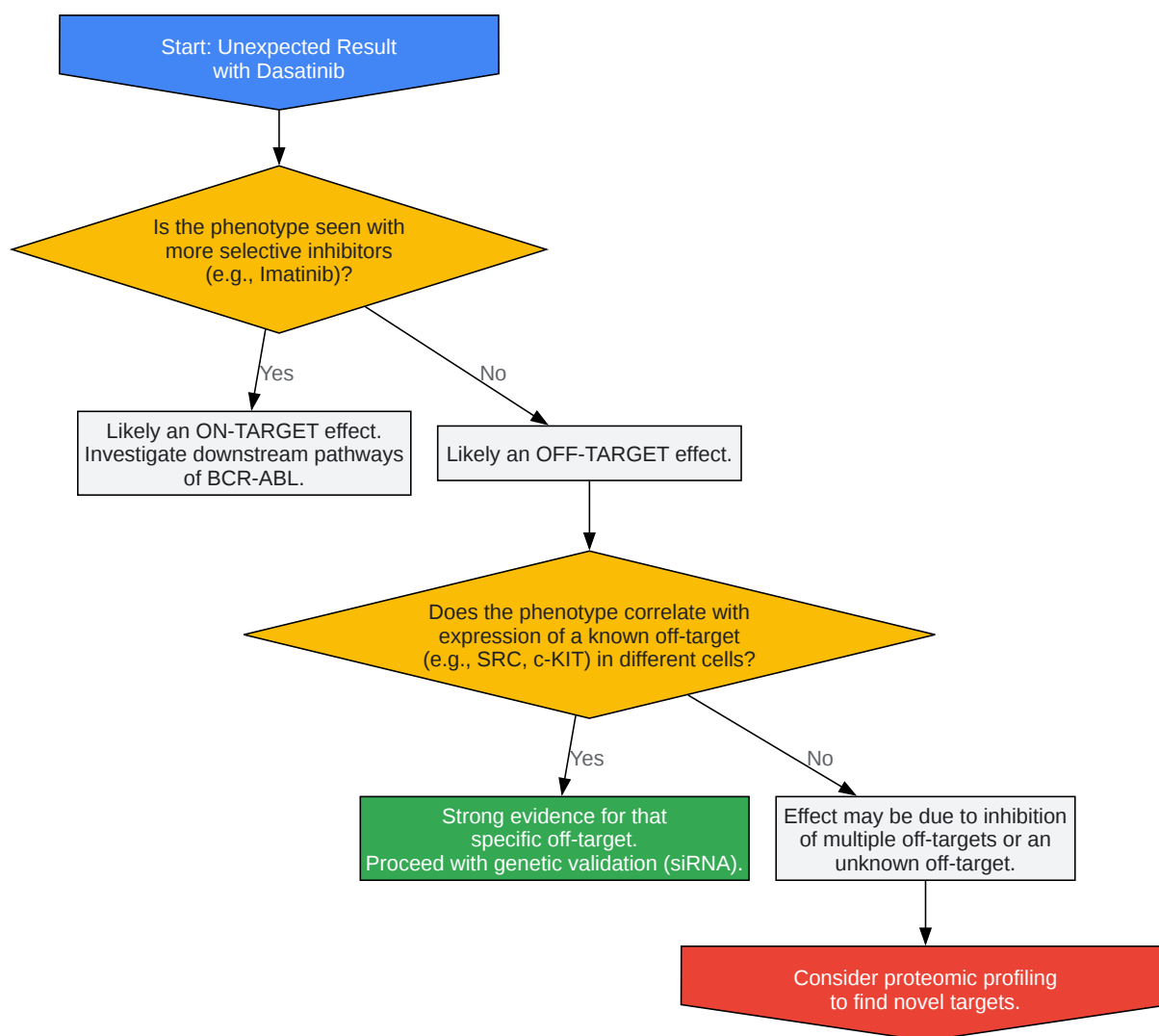
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Caption: Dasatinib's on-target inhibition of BCR-ABL and off-target inhibition of SRC.

Experimental Workflow

Caption: Workflow for identifying and validating an off-target effect.

Troubleshooting Logic



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Caption: Decision tree for troubleshooting unexpected results with Dasatinib.

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